molecular formula C10H13BrO B1267110 2-Bromoethyl 3,4-dimethylphenyl ether CAS No. 3351-53-9

2-Bromoethyl 3,4-dimethylphenyl ether

Cat. No. B1267110
CAS RN: 3351-53-9
M. Wt: 229.11 g/mol
InChI Key: ISCXPRVQNSOSNL-UHFFFAOYSA-N
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Description

2-Bromoethyl 3,4-dimethylphenyl ether is an organobromine compound that also belongs to the class of aryl ethers . It is commonly used in medical, environmental, and industrial research due to its unique properties.


Synthesis Analysis

The synthesis of ethers like 2-Bromoethyl 3,4-dimethylphenyl ether can be achieved through methods such as the Williamson synthesis, which involves an S N 2 reaction of an alkoxide nucleophile with an alkyl halide . Another method is the alkoxymercuration-demercuration process, which involves the reaction of an alkene with an alcohol in the presence of a mercury (II) compound, followed by treatment with a reducing agent .


Molecular Structure Analysis

The molecular formula of 2-Bromoethyl 3,4-dimethylphenyl ether is C10H13BrO . The average mass is 229.114 Da and the monoisotopic mass is 228.014969 Da .


Physical And Chemical Properties Analysis

Ethers have a net dipole moment due to the polarity of C-O bonds. They are miscible in water, attributed to the fact that like alcohol, the oxygen atom of ether can also form hydrogen bonds with a water molecule . The boiling point of ethers is comparable to the alkanes but much lower than that of alcohols of comparable molecular mass .

Scientific Research Applications

Nanotechnology

Finally, in the field of nanotechnology, 2-Bromoethyl 3,4-dimethylphenyl ether can be used to modify the surface of nanoparticles. This modification can improve the dispersion of nanoparticles in solvents, which is essential for the preparation of nanocomposites and other nanostructured materials.

Each of these applications demonstrates the broad utility of 2-Bromoethyl 3,4-dimethylphenyl ether in scientific research. Its diverse functional groups and reactivity profile make it a valuable compound across various fields of study .

Mechanism of Action

The mechanism of action for ethers like 2-Bromoethyl 3,4-dimethylphenyl ether involves acting as a nucleophile in reactions to form alcohols . This is achieved through the formation of a carbanion, which is highly reactive and can act as a strong nucleophile .

Safety and Hazards

2-Bromoethyl 3,4-dimethylphenyl ether is considered hazardous. It is a flammable liquid and can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing the mist/vapors/spray, and not to ingest .

properties

IUPAC Name

4-(2-bromoethoxy)-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCXPRVQNSOSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299809
Record name 2-bromoethyl 3,4-dimethylphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoethyl 3,4-dimethylphenyl ether

CAS RN

3351-53-9
Record name 4-(2-Bromoethoxy)-1,2-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3351-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 132959
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3351-53-9
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Record name 2-bromoethyl 3,4-dimethylphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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